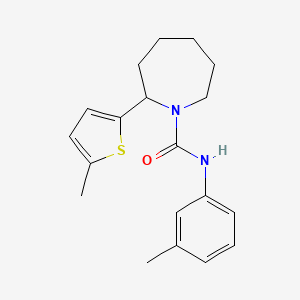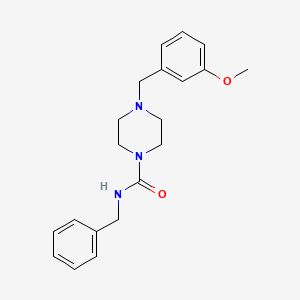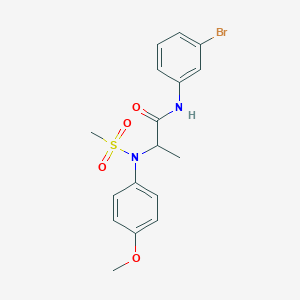![molecular formula C16H16N4O3S B5145209 1-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}-2-propanol](/img/structure/B5145209.png)
1-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}-2-propanol, commonly known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. This enzyme is responsible for catalyzing the conversion of glutamine to glutamate, which is an essential step in cancer cell metabolism. BPTES has been extensively studied for its potential as an anticancer agent, and its synthesis, mechanism of action, and physiological effects have been well documented.
Wirkmechanismus
BPTES works by binding to the active site of the glutaminase enzyme, thereby inhibiting its activity. This prevents the conversion of glutamine to glutamate, which is an essential step in cancer cell metabolism. Without glutamate, cancer cells cannot generate the energy they need to grow and divide. BPTES has been shown to be highly selective for the glutaminase enzyme, and does not affect other enzymes involved in amino acid metabolism.
Biochemical and Physiological Effects:
BPTES has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, it has been shown to induce apoptosis (programmed cell death) in cancer cells. BPTES has also been shown to reduce the levels of glutamate and other metabolites in cancer cells, which can lead to a reduction in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPTES is its high selectivity for the glutaminase enzyme. This makes it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, one limitation of BPTES is that it can be difficult to work with in the lab, as it is highly insoluble in water and other common solvents.
Zukünftige Richtungen
There are a number of future directions for research on BPTES. One area of interest is the development of more potent and selective inhibitors of the glutaminase enzyme. Another area of interest is the development of combination therapies that target multiple metabolic pathways in cancer cells. Finally, there is a need for more research on the potential side effects of BPTES and other glutaminase inhibitors, particularly in the context of long-term treatment.
Synthesemethoden
BPTES can be synthesized using a multi-step process that involves the reaction of 4-nitroaniline with 2-mercaptobenzimidazole to form 3-(1H-benzimidazol-2-ylthio)-4-nitroaniline. This compound is then reacted with 2-chloro-1-(3-chloropropyl)propan-1-one to form BPTES.
Wissenschaftliche Forschungsanwendungen
BPTES has been extensively studied for its potential as an anticancer agent. It has been shown to be effective in inhibiting the growth of a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. BPTES works by inhibiting the glutaminase enzyme, which is essential for cancer cell metabolism. By inhibiting this enzyme, BPTES can starve cancer cells of the nutrients they need to grow and divide.
Eigenschaften
IUPAC Name |
1-[3-(1H-benzimidazol-2-ylsulfanyl)-4-nitroanilino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10(21)9-17-11-6-7-14(20(22)23)15(8-11)24-16-18-12-4-2-3-5-13(12)19-16/h2-8,10,17,21H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLJHXLUHMFHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC(=C(C=C1)[N+](=O)[O-])SC2=NC3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(1H-benzimidazol-2-ylsulfanyl)-4-nitrophenyl]amino}propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{(4-nitrophenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B5145129.png)

![2-ethoxyethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5145141.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B5145147.png)
![3-[(5-bromo-2-pyridinyl)amino]-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde](/img/structure/B5145157.png)



![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5145181.png)

![N-cyclopropyl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5145202.png)
![dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate](/img/structure/B5145216.png)
![1-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-2-methylpiperidine](/img/structure/B5145220.png)
methyl]-2-methyl-8-quinolinol](/img/structure/B5145227.png)